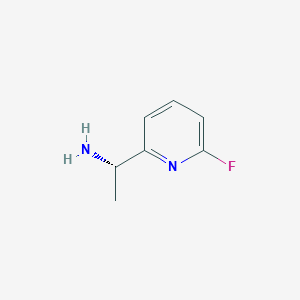
(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine is a chiral amine compound featuring a fluorinated pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoropyridine-2-carbaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a precursor compound.
Biocatalysis: Employing enzymes to selectively produce the desired enantiomer from a racemic mixture.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: Used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity for these targets. The amine group can form hydrogen bonds with active site residues, facilitating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(6-Fluoropyridin-2-yl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(6-Chloropyridin-2-yl)ethan-1-amine: A similar compound with a chlorine atom instead of fluorine, which may have different reactivity and applications.
1-(6-Methylpyridin-2-yl)ethan-1-amine: A compound with a methyl group on the pyridine ring, affecting its chemical properties and uses.
Uniqueness
(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C7H9FN2 |
|---|---|
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
(1S)-1-(6-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
JMWKMDAXGWSOFO-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=NC(=CC=C1)F)N |
Kanonische SMILES |
CC(C1=NC(=CC=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


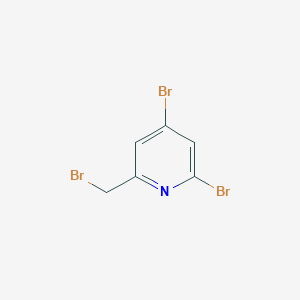
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
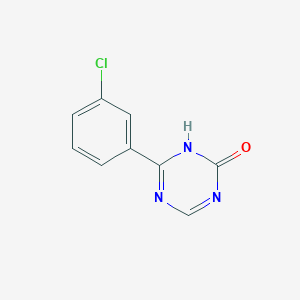
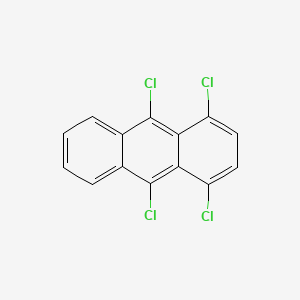
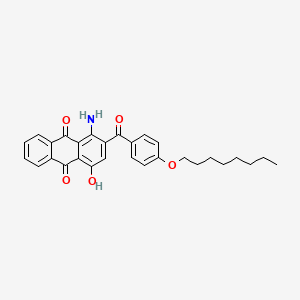
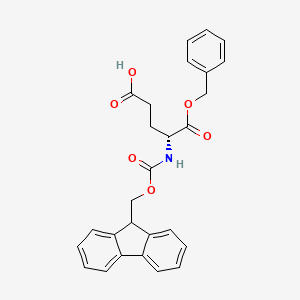

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
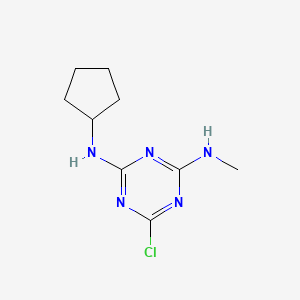

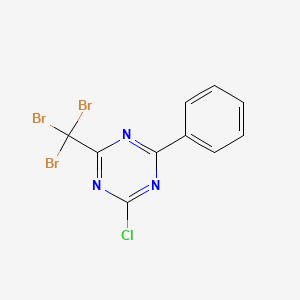
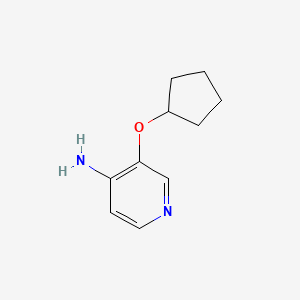
![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
